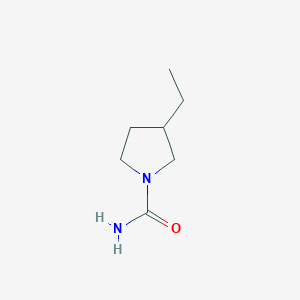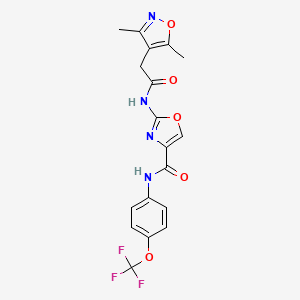![molecular formula C13H14N2O B2385801 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine CAS No. 2197491-81-7](/img/structure/B2385801.png)
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an ethoxy group at the 2-position, which is further connected to another pyridine ring at the 4-position. The molecular structure of this compound allows it to exhibit unique chemical and physical properties, making it of interest in various scientific research fields.
Applications De Recherche Scientifique
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
Target of Action
It’s worth noting that pyridine derivatives have been used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various chemical reactions, including the sm cross-coupling .
Result of Action
It’s known that the sm cross-coupling reaction, in which pyridine derivatives can participate, results in the formation of new carbon–carbon bonds .
Action Environment
It’s known that the sm cross-coupling reaction, in which pyridine derivatives can participate, is characterized by exceptionally mild and functional group tolerant reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine typically involves the reaction of 4-methylpyridine with 4-pyridyl ethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the use of automated systems can help in maintaining optimal reaction conditions and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine rings to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridine: Lacks the ethoxy and additional pyridine ring, making it less versatile in chemical reactions.
2-Ethoxypyridine: Lacks the methyl group and additional pyridine ring, limiting its applications.
Pyridine: The simplest form, lacking any substituents, making it less reactive.
Uniqueness
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine is unique due to its dual pyridine rings and specific substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
4-methyl-2-(1-pyridin-4-ylethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-3-8-15-13(9-10)16-11(2)12-4-6-14-7-5-12/h3-9,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNBQWGVWDIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC(C)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)

![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)
![N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2385722.png)

![3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2385725.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)


![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)
![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
